Sinensetin

Catalog No.
S543223
CAS No.
2306-27-6
M.F
C20H20O7
M. Wt
372.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sinensetin

CAS Number

2306-27-6

Product Name

Sinensetin

IUPAC Name

2-(3,4-dimethoxyphenyl)-5,6,7-trimethoxychromen-4-one

Molecular Formula

C20H20O7

Molecular Weight

372.4 g/mol

InChI

InChI=1S/C20H20O7/c1-22-13-7-6-11(8-15(13)23-2)14-9-12(21)18-16(27-14)10-17(24-3)19(25-4)20(18)26-5/h6-10H,1-5H3

InChI Key

LKMNXYDUQXAUCZ-UHFFFAOYSA-N

SMILES

O=C1C=C(C2=CC=C(OC)C(OC)=C2)OC3=CC(OC)=C(OC)C(OC)=C13

Solubility

Soluble in DMSO

Synonyms

3',4',5,6,7-pentamethoxyflavone, sinensetin

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)OC

Description

The exact mass of the compound Sinensetin is 372.1209 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Supplementary Records. It belongs to the ontological category of pentamethoxyflavone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Sinensetin is a methylated flavone characterized by its chemical structure, which consists of a flavone skeleton substituted with five methoxy groups at positions 5, 6, 7, 3′, and 4′. Its molecular formula is C20H20O7C_{20}H_{20}O_{7} with a molecular weight of approximately 372.4 g/mol. This compound is primarily found in Orthosiphon stamineus (also known as Java tea) and in the oil extracted from oranges. Sinensetin has garnered attention due to its diverse pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and antimicrobial activities .

That highlight its functional groups. The methoxy groups contribute to its reactivity, particularly in electrophilic aromatic substitution reactions. Notably, sinensetin can be synthesized through a series of reactions involving the alkaline condensation of specific precursors followed by methylation and other modifications:

  • Alkaline Condensation: The reaction begins with the condensation of 2,4,5,6-tetrahydroxyacetophenone and 3,4-di(methoxymethoxy)benzaldehyde to form a chalcone derivative.
  • Dimethoxymethylation: This intermediate is treated under acidic conditions to introduce further methoxy groups.
  • Final Methylation: The final step involves the methylation of the pentahydroxyflavone derivative using dimethyl sulfate and potassium carbonate to yield sinensetin .

Sinensetin exhibits a wide range of biological activities:

  • Anticancer Activity: It has been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer types by modulating pathways related to multidrug resistance proteins such as P-glycoprotein .
  • Anti-inflammatory Effects: Sinensetin reduces inflammation by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory processes.
  • Antioxidant Properties: The compound scavenges free radicals and protects cells from oxidative stress.
  • Antimicrobial Activity: Sinensetin demonstrates effectiveness against various pathogens, including bacteria and fungi.
  • Anti-diabetic Effects: It inhibits alpha-glucosidase activity, which contributes to its potential in managing diabetes .

The synthesis of sinensetin can be achieved through both natural extraction and synthetic pathways:

  • Natural Extraction: Sinensetin can be isolated from Orthosiphon stamineus using methods such as column chromatography and preparative thin-layer chromatography. Reports indicate yields ranging from milligrams to tens of milligrams depending on the extraction process used .
  • Synthetic Methods: As described earlier, sinensetin can be synthesized through multi-step organic reactions that involve condensation, methylation, and other transformations to achieve the desired flavonoid structure .

Sinensetin's diverse pharmacological activities make it a candidate for various applications:

  • Pharmaceuticals: Its anticancer and anti-inflammatory properties position it as a potential lead compound for drug development.
  • Nutraceuticals: Due to its antioxidant effects, sinensetin may be used in dietary supplements aimed at promoting health and wellness.
  • Cosmetics: Its ability to scavenge free radicals makes it suitable for inclusion in skincare products targeting oxidative stress .

Studies have shown that sinensetin interacts with several biological targets:

  • P-glycoprotein Inhibition: Sinensetin has been identified as an inhibitor of P-glycoprotein, which is crucial for overcoming multidrug resistance in cancer therapy .
  • Alpha-glucosidase Binding: Molecular docking studies reveal that sinensetin binds to alpha-glucosidase, altering its conformation and inhibiting its activity .
  • Antioxidant Mechanisms: The compound's interaction with reactive oxygen species contributes to its protective effects against oxidative damage.

Sinensetin belongs to a class of compounds known as methylated flavones. Here are some similar compounds along with their unique characteristics:

Compound NameStructure FeaturesUnique Properties
LuteolinFlavone with hydroxyl groupsStrong antioxidant; anti-inflammatory
ApigeninFlavone with hydroxyl groupsAnticancer; neuroprotective
HesperidinFlavonoid glycoside derived from citrus fruitsCardioprotective; anti-inflammatory
NaringeninFlavonoid with multiple hydroxyl groupsAntioxidant; cholesterol-lowering effects
QuercetinFlavonoid with multiple hydroxyl groupsAntiviral; anti-inflammatory

Sinensetin's uniqueness lies in its specific arrangement of methoxy groups which enhances its solubility and bioavailability compared to other flavonoids. This structural feature contributes significantly to its diverse biological activities and potential therapeutic applications .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

3

Hydrogen Bond Acceptor Count

7

Exact Mass

372.12090297 g/mol

Monoisotopic Mass

372.12090297 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Melting Point

179 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

240LNZ51AT

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 3 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 41 companies with hazard statement code(s):;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

2306-27-6

Wikipedia

Sinensetin
Empagliflozin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Modify: 2023-08-15
1: Kang SI, Shin HS, Kim SJ. Sinensetin enhances adipogenesis and lipolysis by increasing cyclic adenosine monophosphate levels in 3T3-L1 adipocytes. Biol Pharm Bull. 2015;38(4):552-8. doi: 10.1248/bpb.b14-00700. Epub 2015 Jan 24. PubMed PMID: 25735898.
2: Kang SI, Shin HS, Ko HC, Kim SJ. Effects of sinensetin on lipid metabolism in mature 3T3-L1 adipocytes. Phytother Res. 2013 Jan;27(1):131-4. doi: 10.1002/ptr.4683. Epub 2012 Mar 22. PubMed PMID: 22438091.
3: Yam MF, Mohamed EA, Ang LF, Pei L, Darwis Y, Mahmud R, Asmawi MZ, Basir R, Ahmad M. A simple isocratic HPLC method for the simultaneous determination of sinensetin, eupatorin, and 3'-hydroxy-5,6,7,4'-tetramethoxyflavone in Orthosiphon stamineus extracts. J Acupunct Meridian Stud. 2012 Aug;5(4):176-82. doi: 10.1016/j.jams.2012.05.005. Epub 2012 Jun 15. PubMed PMID: 22898066.
4: Choi CH, Sun KH, An CS, Yoo JC, Hahm KS, Lee IH, Sohng JK, Kim YC. Reversal of P-glycoprotein-mediated multidrug resistance by 5,6,7,3',4'-pentamethoxyflavone (Sinensetin). Biochem Biophys Res Commun. 2002 Jul 26;295(4):832-40. PubMed PMID: 12127970.
5: Wei GJ, Sheen JF, Lu WC, Hwang LS, Ho CT, Lin CI. Identification of sinensetin metabolites in rat urine by an isotope-labeling method and ultrahigh-performance liquid chromatography-electrospray ionization mass spectrometry. J Agric Food Chem. 2013 May 29;61(21):5016-21. doi: 10.1021/jf3046768. Epub 2013 May 16. PubMed PMID: 23647150.
6: Laavola M, Nieminen R, Yam MF, Sadikun A, Asmawi MZ, Basir R, Welling J, Vapaatalo H, Korhonen R, Moilanen E. Flavonoids eupatorin and sinensetin present in Orthosiphon stamineus leaves inhibit inflammatory gene expression and STAT1 activation. Planta Med. 2012 May;78(8):779-86. doi: 10.1055/s-0031-1298458. Epub 2012 Apr 19. PubMed PMID: 22516932.
7: Ashraf K, Sultan S, Adam A. Orthosiphon stamineus Benth. is an Outstanding Food Medicine: Review of Phytochemical and Pharmacological Activities. J Pharm Bioallied Sci. 2018 Jul-Sep;10(3):109-118. doi: 10.4103/jpbs.JPBS_253_17. Review. PubMed PMID: 30237681; PubMed Central PMCID: PMC6142889.
8: Shin HS, Kang SI, Yoon SA, Ko HC, Kim SJ. Sinensetin attenuates LPS-induced inflammation by regulating the protein level of IκB-α. Biosci Biotechnol Biochem. 2012;76(4):847-9. Epub 2012 Apr 7. PubMed PMID: 22484952.
9: Yam MF, Tan CS, Shibao R. Vasorelaxant effect of sinensetin via the NO/sGC/cGMP pathway and potassium and calcium channels. Hypertens Res. 2018 Oct;41(10):787-797. doi: 10.1038/s41440-018-0083-8. Epub 2018 Aug 15. PubMed PMID: 30111856.
10: Dong Y, Ji G, Cao A, Shi J, Shi H, Xie J, Wu D. [Effects of sinensetin on proliferation and apoptosis of human gastric cancer AGS cells]. Zhongguo Zhong Yao Za Zhi. 2011 Mar;36(6):790-4. Chinese. PubMed PMID: 21710752.
11: Mohamed EA, Siddiqui MJ, Ang LF, Sadikun A, Chan SH, Tan SC, Asmawi MZ, Yam MF. Potent α-glucosidase and α-amylase inhibitory activities of standardized 50% ethanolic extracts and sinensetin from Orthosiphon stamineus Benth as anti-diabetic mechanism. BMC Complement Altern Med. 2012 Oct 8;12:176. doi: 10.1186/1472-6882-12-176. PubMed PMID: 23039079; PubMed Central PMCID: PMC3533584.
12: Lam IK, Alex D, Wang YH, Liu P, Liu AL, Du GH, Lee SM. In vitro and in vivo structure and activity relationship analysis of polymethoxylated flavonoids: identifying sinensetin as a novel antiangiogenesis agent. Mol Nutr Food Res. 2012 Jun;56(6):945-56. doi: 10.1002/mnfr.201100680. PubMed PMID: 22707269.
13: Tan KT, Lin MX, Lin SC, Tung YT, Lin SH, Lin CC. Sinensetin induces apoptosis and autophagy in the treatment of human T-cell lymphoma. Anticancer Drugs. 2019 Jun;30(5):485-494. doi: 10.1097/CAD.0000000000000756. PubMed PMID: 30702500.
14: Jiang Y, Wong JH, Fu M, Ng TB, Liu ZK, Wang CR, Li N, Qiao WT, Wen TY, Liu F. Isolation of adenosine, iso-sinensetin and dimethylguanosine with antioxidant and HIV-1 protease inhibiting activities from fruiting bodies of Cordyceps militaris. Phytomedicine. 2011 Jan 15;18(2-3):189-93. doi: 10.1016/j.phymed.2010.04.010. Epub 2010 Jun 23. PubMed PMID: 20576416.
15: Youn K, Yu Y, Lee J, Jeong WS, Ho CT, Jun M. Polymethoxyflavones: Novel β-Secretase (BACE1) Inhibitors from Citrus Peels. Nutrients. 2017 Sep 4;9(9). pii: E973. doi: 10.3390/nu9090973. PubMed PMID: 28869548; PubMed Central PMCID: PMC5622733.
16: Pan Y, Tiong KH, Abd-Rashid BA, Ismail Z, Ismail R, Mak JW, Ong CE. In vitro effect of important herbal active constituents on human cytochrome P450 1A2 (CYP1A2) activity. Phytomedicine. 2014 Oct 15;21(12):1645-50. doi: 10.1016/j.phymed.2014.08.003. Epub 2014 Sep 16. PubMed PMID: 25442272.
17: Xiong YJ, Deng ZB, Liu JN, Qiu JJ, Guo L, Feng PP, Sui JR, Chen DP, Guo HS. Enhancement of epithelial cell autophagy induced by sinensetin alleviates epithelial barrier dysfunction in colitis. Pharmacol Res. 2019 Oct;148:104461. doi: 10.1016/j.phrs.2019.104461. Epub 2019 Sep 19. PubMed PMID: 31542404.
18: Ding YQ, Xiong Y, Zhou B, Deng MZ, Deng KZ. [Isolation and structural identification of flavonoids from Aurantii Fructus]. Zhongguo Zhong Yao Za Zhi. 2015 Jun;40(12):2352-6. Chinese. PubMed PMID: 26591524.
19: Saidan NH, Aisha AF, Hamil MS, Majid AM, Ismail Z. A novel reverse phase high-performance liquid chromatography method for standardization of Orthosiphon stamineus leaf extracts. Pharmacognosy Res. 2015 Jan-Mar;7(1):23-31. doi: 10.4103/0974-8490.147195. PubMed PMID: 25598631; PubMed Central PMCID: PMC4285645.
20: Kimura J, Nemoto K, Yokosuka A, Mimaki Y, Degawa M, Ohizumi Y. 6-demethoxynobiletin, a nobiletin-analog citrus flavonoid, enhances extracellular signal-regulated kinase phosphorylation in PC12D cells. Biol Pharm Bull. 2013;36(10):1646-9. Epub 2013 Aug 9. PubMed PMID: 23934345.

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